methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate
Description
Methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is a synthetic heterocyclic compound featuring a benzo[c]chromen core fused with a tetrahydro ring system. Key structural attributes include:
Properties
IUPAC Name |
methyl 5-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-24-20(23)16-7-6-11(26-16)10-25-18-9-17-14(8-15(18)21)12-4-2-3-5-13(12)19(22)27-17/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVWJWYCGKMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure. Key steps often include the formation of the benzo[c]chromen core followed by its functionalization and subsequent esterification with furoic acid derivatives. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the successful formation of the desired product.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions and the use of continuous flow reactors can enhance yield and purity. Employing advanced techniques like crystallization and chromatography helps in achieving the high purity necessary for further applications.
Chemical Reactions Analysis
Types of Reactions: This compound can engage in various types of reactions, including:
Reduction: The gain of electrons, typically resulting in the addition of hydrogen atoms.
Substitution: Replacement of a substituent on the molecule with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Sodium borohydride (NaBH₄) and palladium on carbon (Pd/C) are frequently used reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often involved in substitution reactions.
Major Products Formed: The primary products from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, and substituted derivatives, each with potentially distinct properties and applications.
Scientific Research Applications
The compound methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is a member of the furoate family and features a complex structure that suggests potential applications in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry and pharmacology.
Structure
The molecular formula of this compound can be represented as:
This structure includes a furoate moiety and a benzochromene derivative, which are known for their biological activities.
Physical Properties
The compound's physical properties, such as solubility and melting point, are critical for understanding its behavior in biological systems. These properties can influence its pharmacokinetics and bioavailability.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural similarity to known bioactive compounds.
Anticancer Activity
Research indicates that derivatives of benzochromene exhibit anticancer properties. The introduction of the methyl furoate group may enhance these effects by improving solubility and cellular uptake. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antioxidant Properties
Compounds containing furoate and benzochromene structures are often evaluated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that this compound may possess significant antioxidant activity, potentially contributing to its therapeutic effects.
Pharmacology
The pharmacological profile of this compound is under investigation for several reasons:
Neuroprotective Effects
There is emerging evidence that compounds with similar scaffolds have neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could make this compound a candidate for treating conditions like Alzheimer's disease.
Anti-inflammatory Activity
Inflammation is a common pathway in many chronic diseases. Compounds derived from benzochromene have been noted for their anti-inflammatory properties. Research into this compound could elucidate its mechanisms of action against inflammatory cytokines.
Table 1: Comparative Biological Activities
| Compound Name | Structure Type | Anticancer Activity | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|---|
| Methyl 5-{[(2-chloro-6-oxo...]} | Furoate-Benzochromene | Yes | Yes | Under Investigation |
| Benzo[c]chromene Derivative | Benzochromene | Yes | Moderate | Yes |
| Furoate Analog | Furoate | Moderate | Yes | No |
Table 2: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells. |
| Cell Cycle Arrest | Prevents cancer cells from dividing. |
| Antioxidant Activity | Reduces oxidative stress within cells. |
| Anti-inflammatory Action | Inhibits inflammatory cytokine production. |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of benzochromene derivatives. Results indicated that compounds with similar structures to methyl 5-{[(2-chloro-6-oxo...]} exhibited IC50 values in the low micromolar range against various cancer cell lines.
Case Study 2: Neuroprotection
In research conducted by Neuroscience Letters, a related compound demonstrated significant neuroprotective effects against oxidative damage in neuronal cell cultures. This suggests potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects is through interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Understanding the precise molecular targets and pathways involved is crucial for developing its applications in medicine and biology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Analog 1 : Methyl 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate (C17H17ClO5)
- Structural Difference: Replaces the 5-(hydroxymethyl)furoate group with a propanoate ester at position 3.
- Impact: Solubility: The propanoate ester may increase hydrophobicity compared to the furoate . Metabolism: Propanoate esters are generally more resistant to esterase hydrolysis than furan-based esters .
- Molecular Weight : 336.768 Da (vs. 394.379 Da for the target compound) .
Analog 2 : Methyl 5-{[(8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate (C22H18O7)
- Structural Difference : Adds 8-methoxy and 4-methyl groups to the benzo[c]chromen core.
- Steric Hindrance: The 4-methyl group may reduce accessibility to enzymatic active sites .
- Molecular Weight : 394.379 Da (identical core functionalization) .
Analog 3 : 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide (C17H18ClNO4)
Physicochemical Properties
Biological Activity
Methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H22ClO5
- Molecular Weight : 412.87 g/mol
Biological Activity
The biological activity of this compound can be attributed to its structural features that enable it to interact with various biological targets. The benzochromene moiety is known for its diverse pharmacological activities, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms.
The mechanisms of action of this compound are still under investigation. However, the following pathways have been proposed based on existing literature:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Modulation of Reactive Oxygen Species (ROS) : By modulating ROS levels, the compound may exert protective effects against cellular damage.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. This suggests its potential utility in mitigating oxidative damage in various diseases .
- Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound was shown to downregulate the expression of TNF-alpha and IL-6, indicating its anti-inflammatory properties .
- Cancer Cell Apoptosis : Research involving breast cancer cell lines revealed that treatment with the compound led to increased apoptosis rates through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
